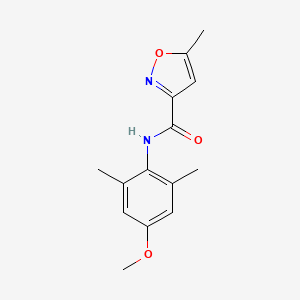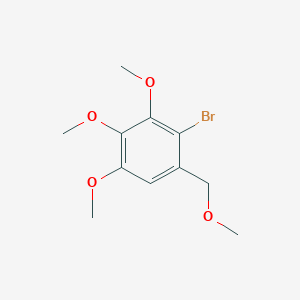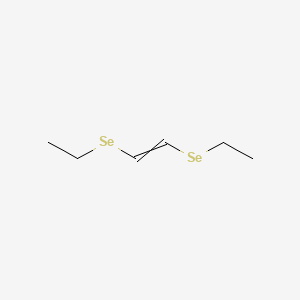
4,4,4-Trifluoro-3-hydroxy-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-hydroxy-L-valine is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain, along with a hydroxyl group on the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine typically involves the introduction of fluorine atoms into the valine structure. One common method is the fluorination of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-3-oxo-L-valine, while reduction can produce 4,4,4-trifluoro-L-valine .
科学研究应用
4,4,4-Trifluoro-3-hydroxy-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in enzyme inhibition studies to understand the role of fluorinated amino acids in biological systems.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-DL-valine: Similar structure but lacks the hydroxyl group.
Hexafluoro-DL-valine: Contains six fluorine atoms, providing different chemical properties.
3-Hydroxy-4,4,4-trifluoro-DL-valine: Similar structure but in the DL form, which is a racemic mixture
Uniqueness
4,4,4-Trifluoro-3-hydroxy-L-valine is unique due to the combination of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
属性
CAS 编号 |
155892-19-6 |
|---|---|
分子式 |
C5H8F3NO3 |
分子量 |
187.12 g/mol |
IUPAC 名称 |
(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |
InChI 键 |
RSCUBJJIMXDWHW-DPAZEOEGSA-N |
手性 SMILES |
CC([C@@H](C(=O)O)N)(C(F)(F)F)O |
规范 SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
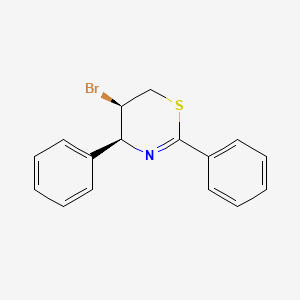
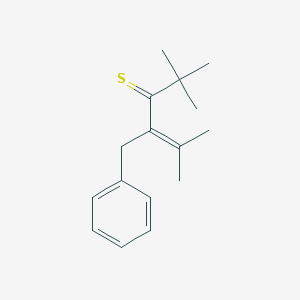
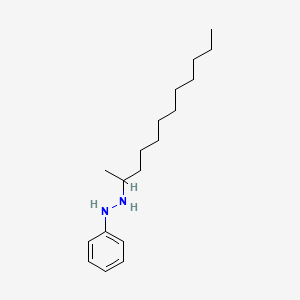
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
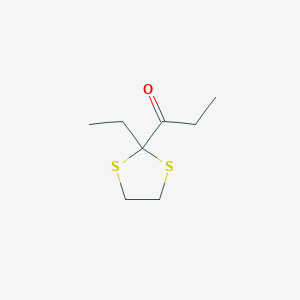

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
